molecular formula C7H8ClNO2S B1593470 (4-Chlorophenyl)methanesulfonamide CAS No. 71799-35-4

(4-Chlorophenyl)methanesulfonamide

Cat. No. B1593470
CAS RN: 71799-35-4
M. Wt: 205.66 g/mol
InChI Key: FFGCRXVYUSRRQO-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)methanesulfonamide” is 1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Conformation and Bond Parameters : The conformation of the N—H bond in related compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide has been studied for insights into bond parameters and torsion angles, which are key in understanding the physical and chemical properties of these compounds. This can be significant in applications like molecular design and synthesis (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007).

Chemical Synthesis and Reactivity

  • Synthesis Processes : The synthesis of derivatives like α-styryl carbinol antifungal agents, which include (α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol, demonstrates the application in creating compounds with potential pharmaceutical uses. Such processes often involve selection of specific precursors and reaction conditions for desired outcomes (PestiJaan et al., 1998).
  • Chemoselective Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from related compounds, highlights their use as chemoselective N-acylation reagents. This chemoselectivity is crucial for specific reactions in organic synthesis, indicating broad application in chemical manufacturing (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Environmental and Biological Implications

  • Environmental Contamination : Studies on compounds like Tris(4-chlorophenyl)methane highlight the presence of such chlorinated compounds in the environment, especially as contaminants in biological samples. Understanding the environmental distribution and toxicity of these compounds is crucial for assessing environmental impact and formulating regulations (Buser, 1995)(Boer, 1997).
  • Dechlorination in Sediments : Research on the anaerobic dechlorination of chlorophenols in freshwater sediments, such as the transformation of 2,4-dichlorophenol to 4-chlorophenol, reveals important environmental processes. This understanding aids in environmental remediation efforts and the management of chlorinated organic contaminants in natural water bodies (Kohring, Zhang, & Wiegel, 1989).

Advanced Material Synthesis

  • N-Arylation Methods : The development of a Pd-catalyzed N-arylation of methanesulfonamide provides a safer alternative to traditional methods involving potentially genotoxic reagents. This technique is important in the synthesis of complex organic molecules, including pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Pharmaceutical Development

  • Drug Synthesis and Analysis : The synthesis and structural analysis of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, contribute to the development of new pharmaceuticals. Understanding the crystal structures and intermolecular interactions in these compounds is crucial for drug design and development (Dey et al., 2015).

Environmental Movement and Impact

  • Plant Absorption and Movement : Studying the movement of related compounds like 2,4-dichlorophenyl methanesulfonate in plants provides insights into the environmental behavior of these chemicals. This is significant for understanding the impact of such compounds on agricultural systems and environmental health (Rader, Burton, & Mcbeth, 1970).

Safety And Hazards

“(4-Chlorophenyl)methanesulfonamide” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCRXVYUSRRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342358
Record name (4-Chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methanesulfonamide

CAS RN

71799-35-4
Record name (4-Chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
ME Thompson - The Journal of Organic Chemistry, 1984 - ACS Publications
Mono-N-substituted alkanesulfonamides such as 11 (Scheme I) can be treated with 2 equiv of a strong base (n-butyllithium or LDA) to generate the hitherto unreported dianionic …
Number of citations: 64 pubs.acs.org
RD Trepka, JW Belisle… - The Journal of Organic …, 1974 - ACS Publications
The half-neutralization potentials (HNP) of a series of biologically active fluoromethanesulfonamides were determined in 67% N, N-dimethylformamide-water. A plot of aqueous pKa vs. …
Number of citations: 109 pubs.acs.org
BR Rosen, JC Ruble, TJ Beauchamp, A Navarro - Organic Letters, 2011 - ACS Publications
A convenient, general, and high yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides is reported. The use of this method eliminates concern …
Number of citations: 123 pubs.acs.org
Z Yuxun, W Yunyun, Z Chenglong, X Xu… - Chinese Journal of …, 2020 - sioc-journal.cn
Based on the combination principle in drug design, a series of camphor sulfamoxime ether derivatives were designed and synthesized with (+)-10-camphorsulfonic acid as the staring …
Number of citations: 2 sioc-journal.cn
Z Haider, H Khalid, MQ Fatmi, S Carradori, A Cataldi… - 2023 - chemrxiv.org
Hepatitis C Virus (HCV), affecting millions of people worldwide, is the leading cause of the liver disorder, cirrhosis, and hepatocellular carcinoma. HCV is genetically diverse having …
Number of citations: 0 chemrxiv.org
NA Noureldin, J Richards, H Kothayer, MM Baraka… - RSC …, 2022 - pubs.rsc.org
Antimicrobial resistance is a very challenging medical issue and identifying novel antimicrobial targets is one of the means to overcome this challenge. Phenylalanyl tRNA synthetase (…
Number of citations: 5 pubs.rsc.org
P Bach, T Antonsson, R Bylund… - Journal of medicinal …, 2013 - ACS Publications
Synthesis and structure–activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y 12 receptor, are presented. Shifting from 5-…
Number of citations: 56 pubs.acs.org
ID Linney, IM Buck, EA Harper… - Journal of medicinal …, 2000 - ACS Publications
Novel, potent, and selective non-imidazole histamine H 3 receptor antagonists have been prepared based on the low-affinity ligand dimaprit (pK I 7.32 ± 0.12, pK B 5.93 ± 0.17). …
Number of citations: 102 pubs.acs.org
RL Mackman, M Sangi, D Sperandio, JP Parrish… - 2015 - ACS Publications
GS-5806 is a novel, orally bioavailable RSV fusion inhibitor discovered following a lead optimization campaign on a screening hit. The oral absorption properties were optimized by …
Number of citations: 120 pubs.acs.org
S Maiti, TK Achar, P Mal - Organic letters, 2017 - ACS Publications
The discovery of a direct method for the synthesis of three-ring heterocyclic carbazoles from unactivated arenes and anilides by a metal-free (organic) intermolecular dehydrogenative …
Number of citations: 65 pubs.acs.org

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